molecular formula C11H12N2O3S B1268934 3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid CAS No. 450394-89-5

3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid

Cat. No.: B1268934
CAS No.: 450394-89-5
M. Wt: 252.29 g/mol
InChI Key: KQLWZQHFEVJYSV-UHFFFAOYSA-N
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Description

3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and a propanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

3-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid is unique due to its propanoic acid side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(16)13(5-12-10)4-3-8(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLWZQHFEVJYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450394-89-5
Record name 450394-89-5
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